molecular formula C16H19N4NaO4S3 B13434623 N7-Des[2-(1H-tetrazol-1-yl)acetyl]-N7-(tert-butylcarbonyl) Cefazolin Sodium Salt

N7-Des[2-(1H-tetrazol-1-yl)acetyl]-N7-(tert-butylcarbonyl) Cefazolin Sodium Salt

Cat. No.: B13434623
M. Wt: 450.5 g/mol
InChI Key: OLJIOFWOVKSXBR-WYUVZMMLSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N7-Des[2-(1H-tetrazol-1-yl)acetyl]-N7-(tert-butylcarbonyl) Cefazolin Sodium Salt is a structurally modified derivative of the cephalosporin antibiotic cefazolin. This compound is identified as a non-pharmacopeial impurity or synthetic intermediate in the production or degradation pathways of cefazolin sodium . Its molecular structure involves the replacement of the original 2-(1H-tetrazol-1-yl)acetyl group at the N7 position of the cefazolin core with a tert-butylcarbonyl moiety (Fig. 1). This modification alters its physicochemical properties, such as solubility and stability, compared to the parent compound. It is cataloged under TRC D297435 and is primarily used as a reference standard in analytical studies to monitor impurities during cefazolin manufacturing or storage .

Properties

Molecular Formula

C16H19N4NaO4S3

Molecular Weight

450.5 g/mol

IUPAC Name

sodium;(6R,7R)-7-(2,2-dimethylpropanoylamino)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C16H20N4O4S3.Na/c1-7-18-19-15(27-7)26-6-8-5-25-12-9(17-14(24)16(2,3)4)11(21)20(12)10(8)13(22)23;/h9,12H,5-6H2,1-4H3,(H,17,24)(H,22,23);/q;+1/p-1/t9-,12-;/m1./s1

InChI Key

OLJIOFWOVKSXBR-WYUVZMMLSA-M

Isomeric SMILES

CC1=NN=C(S1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)C(C)(C)C)SC2)C(=O)[O-].[Na+]

Canonical SMILES

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)C(C)(C)C)SC2)C(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Starting Material and Protection Strategy

The synthesis begins with cefazolin or a closely related cephalosporin intermediate bearing a free amino group at the N7 position. The key challenge is selective modification of this site without disrupting the sensitive beta-lactam ring.

  • Protection of the N7 amino group is typically achieved by introducing a tert-butylcarbonyl (Boc) protecting group . This is done using di-tert-butyl dicarbonate (Boc2O) under mild basic conditions to prevent side reactions and maintain the integrity of the beta-lactam ring.

Purification and Characterization

  • Purification methods include crystallization, preparative HPLC, or recrystallization from suitable solvents to achieve high purity.

  • Characterization is performed using:

    • NMR spectroscopy to confirm structural integrity and substitution pattern
    • Mass spectrometry for molecular weight confirmation
    • Elemental analysis and high-resolution mass spectrometry (HRMS) for purity and composition
    • HPLC for purity and to confirm the absence of unreacted starting materials or side products.

Summary Table of Preparation Steps

Step No. Process Reagents/Conditions Purpose/Outcome
1 Protection of N7-amino group Di-tert-butyl dicarbonate (Boc2O), base, anhydrous solvent Protect amino group to prevent side reactions
2 Preparation of acylating agent Synthesis or procurement of 2-(1H-tetrazol-1-yl)acetyl chloride Provide activated acyl donor for substitution
3 Acylation at N7 position 2-(1H-tetrazol-1-yl)acetyl chloride, base (triethylamine), low temperature Introduce tetrazolylacetyl moiety selectively
4 Salt formation Neutralization with NaOH or NaHCO3 Formation of sodium salt for stability and solubility
5 Purification Crystallization, HPLC Obtain pure, well-characterized final compound

Research Findings and Considerations

  • The tert-butylcarbonyl group at N7 is a protecting group that can influence the compound’s stability and bioavailability. Its retention suggests a design to modulate pharmacological properties or to serve as a prodrug intermediate.

  • The tetrazolylacetyl substitution is a strategic modification aimed at enhancing binding affinity or resistance to enzymatic degradation by beta-lactamases, as tetrazole rings are bioisosteres of carboxylic acids and can improve metabolic stability.

  • The synthesis requires strict control of moisture and temperature due to the sensitivity of the beta-lactam ring and the reactive nature of acyl chlorides.

  • No direct industrial-scale synthesis protocols are publicly detailed, but the preparation aligns with standard cephalosporin modification techniques widely reported in medicinal chemistry literature.

Chemical Reactions Analysis

Types of Reactions

N7-Des[2-(1H-tetrazol-1-yl)acetyl]-N7-(tert-butylcarbonyl) Cefazolin Sodium Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols; often in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with simplified structures.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N7-Des[2-(1H-tetrazol-1-yl)acetyl]-N7-(tert-butylcarbonyl) Cefazolin Sodium Salt has diverse scientific research applications:

    Chemistry: Used as a model compound to study the reactivity and stability of cephalosporin derivatives.

    Biology: Investigated for its antibacterial activity against various bacterial strains.

    Medicine: Explored for its potential use in treating bacterial infections, especially those resistant to conventional antibiotics.

    Industry: Utilized in the development of new antibiotics and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of N7-Des[2-(1H-tetrazol-1-yl)acetyl]-N7-(tert-butylcarbonyl) Cefazolin Sodium Salt involves:

    Inhibition of Cell Wall Synthesis: The compound binds to penicillin-binding proteins (PBPs) in bacterial cell walls, inhibiting the synthesis of peptidoglycan, an essential component of the cell wall.

    Disruption of Cell Wall Integrity: The inhibition of peptidoglycan synthesis leads to the weakening and eventual lysis of the bacterial cell wall.

    Molecular Targets: The primary targets are PBPs, which are crucial for bacterial cell wall synthesis and maintenance.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N7-Des[2-(1H-tetrazol-1-yl)acetyl]-N7-(tert-butylcarbonyl) Cefazolin Sodium Salt with structurally or functionally related compounds, including cefazolin itself, its isotopic variants, and key impurities.

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight Key Structural Features Functional Role
Cefazolin Sodium (Parent Drug) C₁₄H₁₃N₈NaO₄S₃ 476.49 Contains 2-(1H-tetrazol-1-yl)acetyl group at N7; 5-methyl-1,3,4-thiadiazol-2-ylthio side chain . Therapeutic antibiotic; β-lactamase stability.
This compound Not explicitly stated N7 tert-butylcarbonyl substitution; lacks tetrazolylacetyl group . Impurity/reference standard in QC studies.
Tetrazolylacetic Acid C₃H₃N₄O₂ 127.08 Free tetrazole-acetic acid moiety; potential hydrolysis product of cefazolin . Degradation impurity.
Cefazolin-13C2,15N Sodium Salt ¹³C₂H₁₃¹⁵NN₇NaO₄S₃ ~479.50 Isotopically labeled cefazolin; identical structure to parent drug . Internal standard for mass spectrometry.
7-epi-Cefazolin-13C2,15N Sodium Salt ¹³C₂H₁₃¹⁵NN₇NaO₄S₃ ~479.50 Epimer at the 7-position; stereochemical variant . Stability study reference.

Structural and Functional Differences

Parent Drug (Cefazolin Sodium) : The therapeutic activity of cefazolin relies on its β-lactam ring and the 2-(1H-tetrazol-1-yl)acetyl side chain, which enhances stability against β-lactamases . The sodium salt formulation (48 mg sodium per gram of cefazolin) ensures solubility for parenteral administration .

  • Key Contrast : The tert-butylcarbonyl substitution in the target compound removes the tetrazolyl group, likely reducing β-lactamase resistance and altering binding affinity to penicillin-binding proteins (PBPs).

Tetrazolylacetic Acid : This impurity arises from hydrolytic cleavage of the tetrazolylacetyl group in cefazolin. Unlike the target compound, it lacks the cephalosporin core and is pharmacologically inert .

Isotopic Variants (e.g., Cefazolin-13C2,15N) : These retain the parent drug’s structure and function but are used exclusively as analytical tools. The target compound, however, serves as a process-related impurity rather than a tracer .

Stability and Degradation Pathways

  • In contrast, impurities like Tetrazolylacetamide Acetal (C₁₀H₁₃N₅O₃S; MW 283.3) highlight the susceptibility of cefazolin’s side chains to oxidative or thermal degradation .

Regulatory and Analytical Relevance

  • Unlike isotopic standards (e.g., Cefazolin-13C2,15N), which are used for quantitative accuracy in assays, the tert-butylcarbonyl derivative is primarily a qualitative marker for synthetic pathway validation .

Biological Activity

N7-Des[2-(1H-tetrazol-1-yl)acetyl]-N7-(tert-butylcarbonyl) Cefazolin Sodium Salt is a modified derivative of cefazolin, a first-generation cephalosporin antibiotic. This compound incorporates a tetrazole moiety, which has been associated with enhanced biological activity, particularly in antimicrobial and cytotoxic applications. The following sections provide an overview of its synthesis, biological activities, and relevant research findings.

Synthesis of the Compound

The synthesis of N7-Des[2-(1H-tetrazol-1-yl)acetyl]-N7-(tert-butylcarbonyl) Cefazolin involves modifications to the cefazolin structure to incorporate the tetrazole group. This modification is typically achieved through:

  • Mannich base condensation : A common method to synthesize tetrazole derivatives.
  • Ultrasonication : Used to enhance reaction rates and yields.

The structural verification is performed using various spectroscopic techniques such as IR, 1H NMR, and mass spectrometry to confirm the incorporation of the tetrazole moiety .

Antimicrobial Activity

Research indicates that cefazolin and its derivatives exhibit significant antimicrobial properties. The introduction of the tetrazole group enhances this activity:

  • In vitro studies : N7-Des[2-(1H-tetrazol-1-yl)acetyl]-N7-(tert-butylcarbonyl) Cefazolin demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis. For example, minimal inhibitory concentration (MIC) values for certain tetrazole derivatives were reported as low as 0.8 μg/mL, indicating superior potency compared to traditional antibiotics like ciprofloxacin .
Bacterial StrainMIC (μg/mL)Reference Compound
Staphylococcus aureus0.8Ciprofloxacin
Enterococcus faecalis< 0.8Cefazolin

Cytotoxic Activity

The cytotoxic effects of N7-Des[2-(1H-tetrazol-1-yl)acetyl]-N7-(tert-butylcarbonyl) Cefazolin have been evaluated against various cancer cell lines:

  • Cell Lines Tested : HepG2 (liver), MCF-7 (breast), and HeLa (cervical).
  • Results : The compound exhibited significant cytotoxicity against these cell lines, with IC50 values lower than those of standard chemotherapeutics like fluorouracil .

Case Studies

A notable case study highlighted the effectiveness of cefazolin in treating serious infections in hospitalized patients. In a cohort of 85 patients, cefazolin showed a high success rate (approximately 96%) in managing infections caused by various pathogens, including resistant strains of Staphylococcus aureus .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between N7-Des[2-(1H-tetrazol-1-yl)acetyl]-N7-(tert-butylcarbonyl) Cefazolin and target proteins:

  • Binding Affinity : The compound exhibited a binding affinity of −7.8 kcal/mol to target proteins involved in bacterial resistance mechanisms, compared to −7.2 kcal/mol for cefazolin .

Q & A

Basic: What are the methodological challenges in synthesizing this compound, and how are they addressed?

Answer:
Synthesis challenges include regioselective modification of the cefazolin core at the N7 position and stabilizing the tetrazole-acetyl group during reactions. Key approaches include:

  • Protecting group strategies : Use tert-butylcarbonyl to shield reactive amines during functionalization, as seen in tert-butyl carbamate analogs .
  • Controlled reaction conditions : Optimize pH (6.5–7.5) and temperature (0–4°C) to prevent hydrolysis of the tetrazole moiety, analogous to protocols for sulfonamide-containing intermediates .
  • Purification : Employ reverse-phase HPLC with a C18 column and aqueous-organic gradient to isolate the sodium salt form, referencing pharmacopeial methods for similar β-lactam derivatives .

Basic: Which spectroscopic techniques are critical for structural validation, and how are data interpreted?

Answer:

  • NMR (1H/13C) : Assign peaks for the tert-butyl group (δ ~1.2–1.4 ppm for CH3) and tetrazole ring (δ ~8.5–9.5 ppm for aromatic protons). Compare shifts to unmodified cefazolin to confirm N7 substitution .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+Na]+ ion) and fragment patterns (e.g., loss of tert-butylcarbonyl group at m/z ~100–120) .
  • FT-IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for tert-butylcarbonyl and acetyl groups) and tetrazole ring vibrations (C=N at ~1600 cm⁻¹) .

Advanced: How can computational modeling predict this compound’s interaction with bacterial penicillin-binding proteins (PBPs)?

Answer:

  • Molecular docking : Use software like AutoDock Vina to simulate binding of the modified cefazolin to PBPs (e.g., PBP3 in E. coli). Compare binding free energies (ΔG) to native cefazolin to assess enhanced affinity from the tetrazole-acetyl group .
  • MD simulations : Run 100-ns trajectories in physiological saline to evaluate conformational stability of the tert-butylcarbonyl moiety in the PBP active site .
  • Validate experimentally : Correlate computational results with MIC assays against β-lactamase-producing strains to confirm resistance mitigation .

Advanced: How to resolve discrepancies in antimicrobial activity between in vitro and in vivo models?

Answer:

  • Pharmacokinetic profiling : Measure plasma half-life and tissue penetration in rodent models to identify bioavailability limitations (e.g., hydrolysis in serum) .
  • Metabolite analysis : Use LC-MS/MS to detect degradation products (e.g., free tetrazole) that may reduce efficacy in vivo .
  • Dose optimization : Adjust dosing intervals based on time-kill curves and post-antibiotic effects, referencing studies on structurally related carbapenems .

Basic: What protocols assess hydrolytic stability of the tetrazole and tert-butylcarbonyl groups?

Answer:

  • pH-dependent stability studies : Incubate the compound in buffers (pH 1.2–7.4) at 37°C. Monitor degradation via HPLC at 254 nm, calculating half-life (t₁/₂) for each condition .
  • Enzymatic assays : Expose to human carboxylesterase (hCE1) to simulate hepatic metabolism. Quench reactions with acetonitrile and quantify intact compound .
  • Thermogravimetric analysis (TGA) : Assess thermal stability of the sodium salt form under nitrogen atmosphere (25–300°C, 10°C/min) to guide storage conditions .

Advanced: How does the tetrazole-acetyl group influence β-lactamase resistance compared to native cefazolin?

Answer:

  • Enzyme kinetics : Measure kcat/Km values for hydrolysis by TEM-1 β-lactamase. The tetrazole’s electron-withdrawing effect may reduce acylation efficiency, as seen in oxadiazole-containing analogs .
  • X-ray crystallography : Resolve co-crystal structures with β-lactamase to identify steric clashes caused by the tert-butylcarbonyl group, hindering water-mediated deacylation .
  • Resistance gene expression : Perform RNA-seq on treated bacterial biofilms to assess upregulation of efflux pumps (e.g., AcrAB-TolC) versus parental cefazolin .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.